1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-22-12-5-4-10(15)9-11(12)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVLDIRHEGHLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Molecular Formula
-
Chemical Structure : The compound can be represented structurally as follows:
SMILES Notation
- SMILES :
ClC1=C(C=CC=C1)N(C(=O)N(CC2=O)C(=O)N2)=O
IUPAC Name
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including:
- HCT-15 (Colon Carcinoma) : Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating strong cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 | 12.5 |
| Compound B | HCT-15 | 8.0 |
The proposed mechanisms for the anticancer activity include:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties. In vitro assays revealed that it effectively inhibited the growth of several bacterial strains, including:
- Staphylococcus aureus
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Other Biological Activities
Research has indicated additional biological activities such as:
- Anti-inflammatory effects : The compound may modulate inflammatory pathways.
- Antioxidant properties : It exhibits potential in scavenging free radicals.
Case Study 1: Anticancer Efficacy
In a study published by MDPI, a series of urea derivatives were synthesized and tested for anticancer activity. Among them, the compound showed promising results against various cancer cell lines with a focus on its structural activity relationship (SAR).
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study conducted by researchers found that the compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
- Structure: Shares the 5-chloro-2-methoxyphenyl-urea motif but replaces the pyridazinone-ethyl group with a 2-methylquinolin-4-yl moiety.
- Applications : PQ401 is referenced in kinase inhibitor studies, suggesting the target compound may share similar therapeutic pathways .
1-(3,5-Dimethoxyphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea (CAS 1203187-60-3)
- Structure: Features a 3,5-dimethoxyphenyl group and a propyl linker to the pyridazinone ring.
- Key Differences: Substituents: The dimethoxyphenyl group may confer distinct electronic effects compared to the chloro-methoxyphenyl group. Linker: A propyl chain (vs.
Molecular Data :
Property Target Compound CAS 1203187-60-3 Molecular Formula C₁₅H₁₆ClN₄O₃ C₁₆H₂₀N₄O₄ Molecular Weight ~344.77 g/mol 332.35 g/mol
Pyridazinone Acetic Acid Derivatives
- Examples :
- Structural Contrast: These compounds lack the urea bridge, instead substituting the pyridazinone with acetic acid groups. This modification likely reduces hydrogen-bonding capacity and alters solubility profiles.
Physicochemical Properties
Preparation Methods
Friedel-Crafts Acylation
β-Benzoyl propionic acid derivatives are formed by reacting aromatic hydrocarbons with succinic anhydride in the presence of AlCl₃. For example:
Reaction conditions:
Hydrazinolysis
The β-benzoyl propionic acid intermediate reacts with hydrazine hydrate to form the pyridazinone ring:
Optimized parameters :
-
Molar ratio : 1:1.2 (acid : hydrazine)
-
Solvent : Ethanol or methanol
-
Reflux time : 6–8 hours
Functionalization of the Pyridazinone Side Chain
The ethyl spacer linking the pyridazinone and urea groups is introduced via Mannich reaction or alkylation .
Ethylamine Attachment
A two-step process is employed:
-
Chlorination : The pyridazinone hydroxyl group is replaced with chlorine using phosphorus oxychloride:
-
Nucleophilic substitution : 6-chloro-pyridazinone reacts with ethylenediamine to form the 2-(6-oxopyridazin-1-yl)ethylamine intermediate:
Urea Linkage Formation
The urea bridge is constructed via carbodiimide-mediated coupling or isocyanate reaction .
Carbodiimide Method
1-(5-Chloro-2-methoxyphenyl)amine reacts with the ethylamine-functionalized pyridazinone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Conditions :
Isocyanate Route
Alternative synthesis involves generating an isocyanate intermediate from 5-chloro-2-methoxyaniline:
-
Phosgenation :
-
Coupling :
Advantages : Higher purity (≥90%) but requires stringent safety protocols.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves a multi-step process starting with the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative bearing the pyridazinone moiety. Key steps include coupling under reflux in aprotic solvents (e.g., THF or DCM) and purification via column chromatography or recrystallization to achieve >95% purity. Catalysts like triethylamine may enhance yield . Industrial-scale methods prioritize automated reactors for reproducibility .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. H and C NMR confirm the urea linkage and substituent positions, while HRMS validates molecular weight. X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. How is initial biological activity screening conducted for this compound?
Standard in vitro assays include cytotoxicity testing against cancer cell lines (e.g., MCF-7, PC-3) using MTT or ATP-based viability assays. Antimicrobial activity is assessed via microdilution against Gram-positive/negative bacteria. Dose-response curves (IC/EC) guide further studies .
Q. What structural features influence its bioactivity?
The chloro-methoxyphenyl group enhances lipophilicity and target binding, while the pyridazinone moiety may interact with enzymes (e.g., kinases) or receptors. Urea linkages facilitate hydrogen bonding, critical for molecular recognition .
Q. Which analytical methods ensure compound purity and stability?
Reverse-phase HPLC with UV detection (≥95% purity) and thermal gravimetric analysis (TGA) assess stability. Storage recommendations: desiccated at -20°C to prevent hydrolysis of the urea group .
Advanced Questions
Q. What experimental strategies elucidate its mechanism of action in anticancer studies?
Mechanistic studies involve caspase-3/7 activation assays (apoptosis), cell cycle analysis (flow cytometry), and Western blotting for pathway markers (e.g., p53, Bcl-2). Comparative studies with analogs lacking the pyridazinone group isolate critical pharmacophores .
Q. How can synthetic yield and purity be optimized for scale-up?
Design of Experiments (DoE) evaluates solvent polarity, temperature, and catalyst ratios. Continuous flow reactors reduce side reactions, while preparative HPLC replaces column chromatography for higher throughput .
Q. How to resolve contradictions in reported biological activity across studies?
Meta-analyses should control for variables: cell line specificity, serum concentration in media, and assay incubation times. Orthogonal assays (e.g., clonogenic vs. viability) validate findings. Contradictions may arise from off-target effects at higher concentrations .
Q. What role do substituents play in structure-activity relationships (SAR)?
Comparative SAR studies show that replacing the pyridazinone with thiourea reduces solubility but retains activity. Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring enhances target affinity, as seen in analogs like NS1608 .
Q. How does the compound’s stability vary under physiological conditions?
Accelerated stability testing (40°C/75% RH) and LC-MS monitor degradation products. The urea bond is prone to hydrolysis in acidic environments (pH <5), suggesting prodrug strategies for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
